molecular formula C16H24ClNO3 B5212686 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine

4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine

Cat. No. B5212686
M. Wt: 313.82 g/mol
InChI Key: CTVSZJNHRRLDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine, also known as CM-10, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as morpholines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. CM-10 has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.

Mechanism of Action

The mechanism of action of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is thought to act as a weak base that can cross cell membranes and accumulate in acidic compartments such as lysosomes and endosomes. Once inside the cell, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine can be used to measure intracellular pH and chloride concentrations.
Biochemical and Physiological Effects
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has also been found to inhibit the uptake of the neurotransmitter dopamine in the brain. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is its ability to cross cell membranes and accumulate in acidic compartments. This makes it a valuable tool for studying intracellular pH and chloride concentrations. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is relatively easy to synthesize and can be obtained from commercial sources.
One limitation of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is that it can be toxic to cells at high concentrations. Additionally, its effects on biological processes can be complex and difficult to interpret. Finally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is not suitable for use in vivo due to its toxicity.

Future Directions

There are several future directions for research involving 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new fluorescent probes based on the structure of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. These probes could be used to study a variety of biological processes in living cells. Additionally, further research is needed to fully understand the mechanism of action of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine and its effects on biological processes. Finally, there is a need for more studies on the toxicity of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine and its potential side effects.

Synthesis Methods

The synthesis of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a base to yield 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. The synthesis of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been used extensively in scientific research as a tool to study various biological processes. One of its primary applications is as a membrane-permeable cation that can be used to measure intracellular pH in living cells. 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has also been used as a fluorescent probe for measuring intracellular chloride concentrations. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been used to study the transport of organic cations across cell membranes.

properties

IUPAC Name

4-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3/c1-13-11-15(17)12-14(2)16(13)21-10-9-20-8-5-18-3-6-19-7-4-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVSZJNHRRLDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN2CCOCC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]morpholine

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